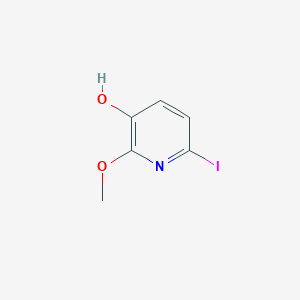

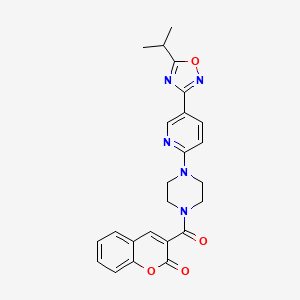

![molecular formula C23H17ClN2O2 B2367193 benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 861208-67-5](/img/structure/B2367193.png)

benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate” is a chemical compound with the molecular formula C23H17ClN2O2 . It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide range of biological properties . Quinazolines are considered important in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core with a benzyl carbamate group attached. The quinazoline core is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a nitrogen-containing heterocycle (pyrimidine) .

Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis Applications

- Catalyst-Free Synthesis of Carbamates : A novel catalyst-free synthesis method for N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been developed. This environmentally friendly technique is effective for synthesizing a wide range of N-quinolin-2-yl substituted carbamates with good-to-high yields. This method also facilitates the synthesis of ethyl benzo[h]quinolin-2-yl carbamate (Kasatkina et al., 2021).

Biological Activity and Medicinal Applications

Antimicrobial Screening of Quinoline Derivatives : Quinoline derivatives, including those similar in structure to benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, have shown promising in vitro antibacterial activity against pathogens like S. aureus and E. coli. These compounds offer potential in developing new antimicrobial agents (Idrees et al., 2020).

Anti-Inflammatory and Antibacterial Activities : Quinoline-derivatives exhibit significant in vitro anti-inflammatory and antibacterial activities. Certain compounds have shown better anti-inflammatory activity than standard drugs like diclofenac sodium and indomethacin. Additionally, these compounds display moderate to potent antibacterial activity, presenting them as candidates for further medicinal applications (Shaikh et al., 2021).

Anticancer Activity of Quinoline Derivatives : Some novel quinoline derivatives have demonstrated anti-breast cancer activity. The synthesized compounds showed higher cytotoxic activity against the breast cancer cell line MCF7 compared to standard drugs, suggesting their potential as anticancer agents (Ghorab & Alsaid, 2015).

Synthesis and Antimicrobial Potential : The synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives and their antimicrobial potential have been explored. These compounds, especially 2-propyl-(N’-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide, emerged as potent antimicrobial agents, paving the way for future drug development (Bello et al., 2017).

Direcciones Futuras

The future directions for research on “benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate” and similar quinazoline derivatives could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinazoline derivatives, they could be investigated for potential use in treating various diseases .

Propiedades

IUPAC Name |

benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25-21)26-23(27)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKIOWFGNMQWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2367121.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)

![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)